molecular formula C19H20N4O3S B5116457 4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

Cat. No.: B5116457
M. Wt: 384.5 g/mol
InChI Key: UAYFIJSISCJIOZ-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide typically involves the reaction of 4-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

4-methylpiperazine+4-nitrobenzoyl chlorideThis compound\text{4-methylpiperazine} + \text{4-nitrobenzoyl chloride} \rightarrow \text{this compound} 4-methylpiperazine+4-nitrobenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it can inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4-nitrophenyl)piperazine
  • 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine

Uniqueness

4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide is unique due to the presence of both a nitrophenyl group and a benzamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14-2-4-15(5-3-14)18(24)20-19(27)22-12-10-21(11-13-22)16-6-8-17(9-7-16)23(25)26/h2-9H,10-13H2,1H3,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYFIJSISCJIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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